molecular formula C21H18N2O3S B2606440 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 313226-56-1

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2606440
CAS No.: 313226-56-1
M. Wt: 378.45
InChI Key: DHROAJGUDBTWBY-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-ethoxy-1,3-benzothiazole and 3-methoxynaphthalene-2-carboxylic acid. The synthesis may proceed through the following steps:

    Formation of the Benzothiazole Intermediate: The 6-ethoxy-1,3-benzothiazole is synthesized through a cyclization reaction involving 2-aminothiophenol and ethyl bromoacetate.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-15-8-9-17-19(12-15)27-21(22-17)23-20(24)16-10-13-6-4-5-7-14(13)11-18(16)25-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHROAJGUDBTWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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